molecular formula C25H24N4O B10931477 1-benzyl-6-cyclopropyl-3-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-3-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10931477
M. Wt: 396.5 g/mol
InChI Key: TXOCMQRYCMQZKI-UHFFFAOYSA-N
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Description

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and a pyrazolopyridine core

Preparation Methods

The synthesis of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine ring system.

    Introduction of Substituents: The benzyl, cyclopropyl, and methyl groups are introduced through various substitution reactions, often using reagents such as benzyl bromide, cyclopropyl bromide, and methyl iodide.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as 2-methylaniline, under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with research focusing on its effects on various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its application, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives, such as:

    1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar in structure but lacks the cyclopropyl and 2-methylphenyl groups.

    6-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the benzyl and 2-methylphenyl groups.

    N~4~-(2-Methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the benzyl, cyclopropyl, and methyl groups.

The uniqueness of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-3-methyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H24N4O/c1-16-8-6-7-11-21(16)27-25(30)20-14-22(19-12-13-19)26-24-23(20)17(2)28-29(24)15-18-9-4-3-5-10-18/h3-11,14,19H,12-13,15H2,1-2H3,(H,27,30)

InChI Key

TXOCMQRYCMQZKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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